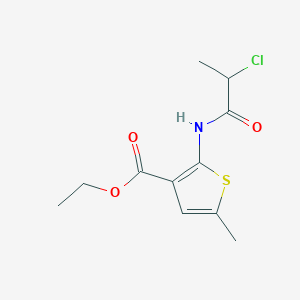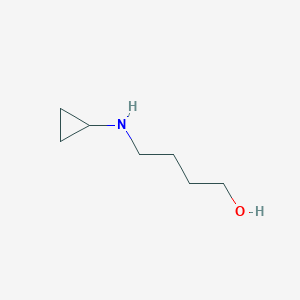
4-(Cyclopropylamino)butan-1-ol
Overview
Description
“4-(Cyclopropylamino)butan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is also known as 4-(cyclopropylamino)butan-1-ol hydrochloride . The molecular weight of the hydrochloride form is 165.66 .
Molecular Structure Analysis
The InChI code for “4-(Cyclopropylamino)butan-1-ol” is 1S/C7H15NO.ClH/c9-6-2-1-5-8-7-3-4-7;/h7-9H,1-6H2;1H . This indicates that the molecule consists of a butan-1-ol backbone with a cyclopropylamino group attached to the fourth carbon .Physical And Chemical Properties Analysis
“4-(Cyclopropylamino)butan-1-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Metabolic Engineering for Biochemical Production
Researchers have demonstrated the possibility of metabolic engineering in Escherichia coli for the direct production of 1,4-butanediol (BDO), a valuable polymer precursor, from renewable carbohydrate feedstocks. This breakthrough indicates potential pathways for the biosynthesis of BDO and other chemicals, possibly involving or analogous to 4-(Cyclopropylamino)butan-1-ol, showcasing the shift towards sustainable chemical production (Yim et al., 2011).
Catalytic Synthesis of Amino Alcohols
The catalytic hydrogenation of Schiff bases to produce (S)-(+)-2-(N-benzylamino)butan-1-ol, a chiral 1,2-amino alcohol, highlights the role of 4-(Cyclopropylamino)butan-1-ol analogs in synthesizing resolving agents for optically active compounds. This method emphasizes the importance of such compounds in the pharmaceutical and chemical industries for producing enantiomerically pure substances (Hegedüs et al., 2015).
Biotransformation in Plant Systems
A study on Atropa belladonna hairy root cultures biotransforming betuligenol into raspberry ketone and a glucosylated product demonstrates the potential of plant-based systems in converting simple chemical precursors into valuable cosmaceutical and pharmaceutical derivatives. This research showcases the versatility of biotransformation processes, potentially including compounds related to 4-(Cyclopropylamino)butan-1-ol (Srivastava et al., 2013).
Ionic Liquids in Enzymatic Reactions
The use of ionic liquids for enantioselective esterification reactions, specifically the esterification of (R,S)-2-chloropropanoic acid with butan-1-ol, highlights a novel approach to conducting chemical reactions in non-traditional solvents. This study illuminates the potential for ionic liquids to facilitate biochemical reactions involving or related to 4-(Cyclopropylamino)butan-1-ol, improving efficiency and selectivity (Gubicza et al., 2003).
Synthetic Biology for Commodity Chemicals
The engineering of Escherichia coli for autonomous production of 1,4-butanediol via a de novo biosynthesis pathway represents a significant advance in synthetic biology. This study not only showcases the potential for microbial production of commodity chemicals but also hints at broader applications for related molecules like 4-(Cyclopropylamino)butan-1-ol in industrial biotechnology (Liu & Lu, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .
properties
IUPAC Name |
4-(cyclopropylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-2-1-5-8-7-3-4-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSGIKGXAFXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylamino)butan-1-ol | |
CAS RN |
1250094-38-2 | |
| Record name | 4-(cyclopropylamino)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B1525361.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
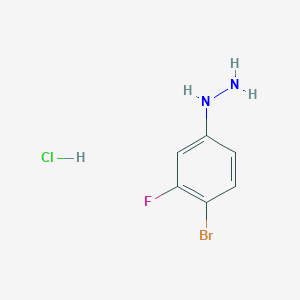
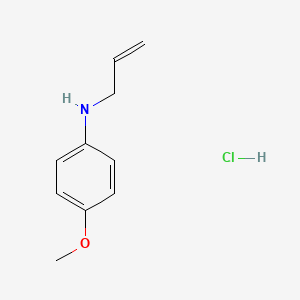
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)
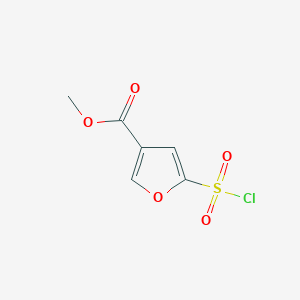
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
